![molecular formula C13H11N3 B8726600 7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine](/img/structure/B8726600.png)
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo-pyridine derivatives.
Substitution: Formation of substituted imidazo-pyridine derivatives.
Applications De Recherche Scientifique
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrimido[1,2-a]indoles: Another class of fused heterocycles with potential medicinal applications.
Pyrido[2,3-d]pyrimidines: Known for their use as kinase inhibitors in cancer therapy.
Uniqueness
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and imidazole rings. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and material science applications.
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
7-methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-4-7-16-9-12(15-13(16)8-10)11-2-5-14-6-3-11/h2-9H,1H3 |
Clé InChI |
NZEADEIMPDUUQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=CN2C=C1)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


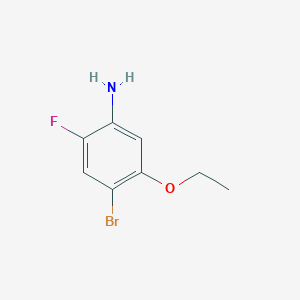
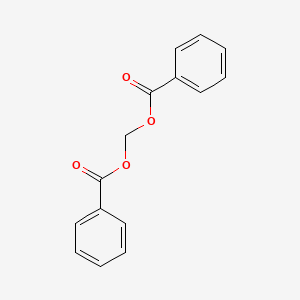
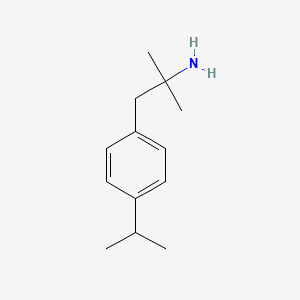

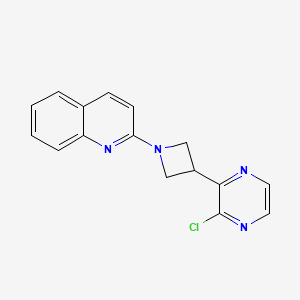
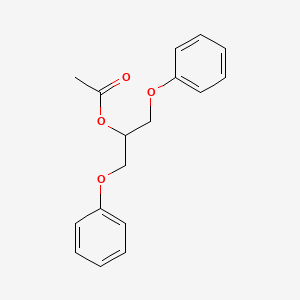

![1,4-Diethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8726556.png)
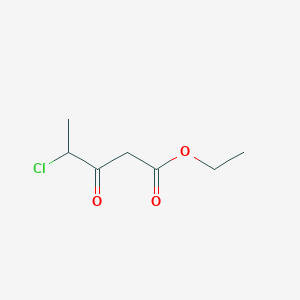
![2'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B8726592.png)
![8-Bromo-1-chloro-4,5-dihydro-3H-3,5-methanobenzo[c]azepine](/img/structure/B8726596.png)

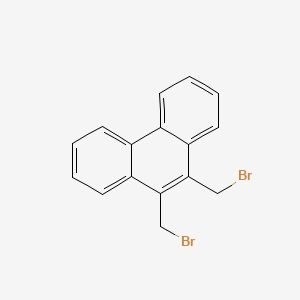
![Ethanol, 2-[[3,5-bis(trifluoromethyl)phenyl]amino]-](/img/structure/B8726610.png)
